2-(2-(4-((4-iodophenyl)sulfonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Description
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Properties
IUPAC Name |
2-[2-[4-(4-iodophenyl)sulfonylpiperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22IN3O4S/c25-18-7-9-19(10-8-18)33(31,32)27-14-11-26(12-15-27)13-16-28-23(29)20-5-1-3-17-4-2-6-21(22(17)20)24(28)30/h1-10H,11-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRZUNAVWMONURI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)S(=O)(=O)C5=CC=C(C=C5)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22IN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
575.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-(4-((4-iodophenyl)sulfonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic molecule with potential therapeutic applications. Its structure incorporates a benzo[de]isoquinoline core, which is known for various biological activities, particularly in cancer treatment and neuropharmacology. This article provides an in-depth analysis of the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 398.46 g/mol. The presence of the iodophenyl and sulfonyl groups is significant as these functionalities often enhance biological activity through various mechanisms.
The biological activity of this compound primarily stems from its interaction with specific molecular targets involved in cellular signaling pathways. Key mechanisms include:
- Inhibition of Enzymatic Activity : The sulfonamide moiety is known to inhibit certain enzymes, potentially leading to antiproliferative effects in cancer cells.
- Receptor Modulation : The piperazine ring may interact with neurotransmitter receptors, suggesting potential neuropharmacological effects.
- ADP-Ribosylation : Similar compounds have been shown to catalyze ADP-ribosylation reactions, affecting protein function and cellular signaling pathways .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of related compounds and their influence on cell viability:
| Compound Name | IC50 (µM) | Target | Effect |
|---|---|---|---|
| TASIN Analog 1 | 0.6 | Colon Cancer Cells | Antiproliferative |
| TASIN Analog 2 | 1.5 | Isogenic Cell Lines | Selective Cytotoxicity |
| Compound A | 5.0 | Enzyme Inhibition | Reduced Activity |
| Compound B | 12.0 | Neurotransmitter Receptor | Modulation |
Case Studies
- Antiproliferative Activity : A study evaluated the antiproliferative effects of various TASIN analogs against colon cancer cell lines. The results indicated that modifications to the sulfonamide group significantly influenced potency, with certain analogs exhibiting IC50 values as low as 0.6 µM .
- Neuropharmacological Effects : Research into the piperazine derivatives has revealed modulation of serotonin and dopamine receptors, indicating potential applications in treating mood disorders .
- ADP-Ribosylation Studies : Investigations into the biochemical pathways affected by similar compounds showed that they could catalyze the ADP-ribosylation of target proteins, which is crucial for understanding their role in cellular signaling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
